molecular formula C15H15BrN2 B1235043 Norzimeldine CAS No. 56775-85-0

Norzimeldine

Cat. No.: B1235043
CAS No.: 56775-85-0
M. Wt: 303.2 g/mol
InChI Key: AZFZKANGXPSDEA-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norzimeldine is a compound of significant historical interest in neuropharmacology research, primarily known for its role in the early development of modern antidepressants. It functions as a combined selective serotonin and noradrenaline reuptake inhibitor. This mechanism increases the bioavailability of these key neurotransmitters in the synaptic cleft, making this compound a valuable tool for studying monoamine transport dynamics and modeling related neurological pathways in a research setting. Its investigation provides foundational insights into the structure-activity relationships of reuptake inhibitors. Researchers utilize this compound in vitro to explore the complex interplay between serotonin and norepinephrine systems. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56775-85-0

Molecular Formula

C15H15BrN2

Molecular Weight

303.2 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine

InChI

InChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3/b15-8+

InChI Key

AZFZKANGXPSDEA-OVCLIPMQSA-N

SMILES

CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Isomeric SMILES

CNC/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2

Canonical SMILES

CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Synonyms

3-(4-bromophenyl)-N-methyl-(3-pyiidyl)allylamine oxalate
cholesterol-3-glucose
CPP 199
norzimeldine
norzimelidine
norzimelidine dihydrochloride
norzimelidine dihydrochloride, (Z)-isomer
norzimelidine fumarate (1:1)
norzimelidine maleate (1:1)
norzimelidine monohydrochloride
norzimelidine, (E)-isomer
norzimelidine, (Z)-isome

Origin of Product

United States

Molecular and Structural Characterization of Norzimeldine for Research Applications

Elucidation of Norzimeldine's Chemical Structure and Stereochemistry

This compound is the N-demethylated active metabolite of zimelidine. Structurally, it is a homoallylic amine, specifically a (Z)- or (E)-4-(4-bromophenyl)-4-(3-pyridyl)-3-buten-1-ylamine. The core structure consists of a butenyl amine chain attached to a bromophenyl group and a pyridyl group at the same carbon atom of the double bond. The spatial arrangement of these groups around the carbon-carbon double bond gives rise to stereoisomerism, a critical aspect of its molecular characterization. nih.gov Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. uou.ac.in

Analysis of (Z)- and (E)-Stereoisomers in Research

The stereochemistry of this compound is defined by the configuration at its double bond, leading to two distinct diastereomers: the (Z)-isomer and the (E)-isomer. sydney.edu.au In the (Z)-isomer (from the German zusammen, meaning "together"), the higher-priority substituents on each carbon of the double bond are on the same side. In the (E)-isomer (from the German entgegen, meaning "opposite"), they are on opposite sides.

Research has focused on the synthesis and comparative analysis of these diastereomerically pure forms. nih.gov Studies comparing the allylic derivatives, zimeldine (B1683631) (1Z) and this compound (2Z), with their corresponding (E)-isomers (1E and 2E) have been conducted. nih.gov The (Z)-isomers of this compound and its parent compound, zimeldine, were identified as specific serotonin (B10506) (5-HT) uptake inhibitors. nih.gov The selectivity profile of the (E)-isomers was found to be comparable. nih.gov The distinction and analysis of these isomers are crucial as the spatial arrangement significantly influences their biological interactions. nih.gov

Conformational Preferences and Dynamics of this compound

The biological activity of a molecule like this compound is not only determined by its static structure but also by its conformational dynamics. Conformations are the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. uou.ac.in The study of these preferences provides insight into the molecule's behavior in a biological system. rsc.org

Molecular mechanics calculations have been employed to evaluate the conformational preferences of this compound. nih.gov These studies indicate that the (Z)-isomer of this compound can adopt energetically favored conformations. nih.gov Specifically, conformations where the distance between the amino nitrogen atom and the center of the aromatic ring is comparable to that in related selective inhibitors are possible, though they may be less populated. nih.gov This conformational flexibility is believed to be directly related to its selective activity. nih.gov The ability to adopt specific three-dimensional shapes allows it to fit into and interact with its biological targets. mdpi.com

Spectroscopic Methodologies for this compound Structural Validation in Research

A suite of spectroscopic techniques is essential for the unambiguous structural validation of this compound and its metabolites in research settings. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules like this compound. duke.edu It works by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms within a molecule. researchgate.netmdpi.com This technique is particularly powerful for distinguishing between stereoisomers, such as the (Z) and (E) forms of this compound, as the spatial arrangement of atoms leads to distinct chemical shifts and coupling constants in the NMR spectrum. qd-latam.com

In structural studies, various NMR experiments can be performed:

¹H NMR: Provides information about the number and type of hydrogen atoms and their connectivity.

¹³C NMR: Reveals the carbon framework of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between different nuclei, allowing for the complete assignment of the molecule's structure.

Nuclear Overhauser Effect (NOE) Spectroscopy: Provides information about the through-space proximity of atoms, which is crucial for determining stereochemistry and conformational preferences. srce.hr For instance, observing an NOE between specific protons across the double bond can definitively assign the (Z) or (E) configuration.

NMR Spectroscopy Techniques for Structural Elucidation
NMR TechniqueInformation ProvidedApplication to this compound
¹H NMRNumber, environment, and connectivity of protons.Distinguishes protons on the double bond and aromatic rings.
¹³C NMRCarbon skeleton structure.Identifies all unique carbon atoms in the molecule.
NOESYThrough-space proximity of protons (< 5Å).Confirms (Z) or (E) configuration by identifying protons on the same or opposite sides of the double bond.

Mass Spectrometry for Molecular Identification and Metabolite Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of synthesized this compound and for identifying its metabolites in biological samples. criver.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its metabolites. criver.com

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for metabolite profiling. nih.gov This process involves finding and identifying compound-related metabolites within a complex biological matrix. criver.com Both targeted and untargeted metabolomics approaches can be used. metabolon.com Targeted analysis quantifies a predefined set of metabolites, while untargeted analysis aims to comprehensively measure all detectable metabolites, which can lead to the discovery of new biotransformation pathways. metabolon.com

Mass Spectrometry Applications in this compound Research
MS ApplicationDescriptionRelevance
Molecular Weight ConfirmationMeasures the exact mass of the molecule, confirming its identity.Validates the successful synthesis of this compound.
Metabolite ProfilingIdentifies and quantifies metabolites in biological samples (e.g., plasma, urine).Understands the biotransformation pathways of this compound. criver.com
Structural Elucidation (MS/MS)Fragments the molecule and analyzes the resulting pieces to deduce its structure.Helps identify the structure of unknown metabolites.

X-Ray Crystallography in Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, researchers can obtain a precise 3D model of the molecule's conformation in the solid state. sci-hub.se

This technique provides unambiguous proof of the molecule's stereochemistry and reveals detailed information about bond lengths, bond angles, and torsional angles. mdpi.com The resulting structure can show which conformation is preferred in the crystalline state and provide insights into intermolecular interactions, such as hydrogen bonding. mdpi.com While the conformation in a crystal may not be identical to that in solution, it provides a crucial, high-resolution snapshot of a low-energy state of the molecule. saromics.comnih.gov This information is invaluable for validating computational models of conformational preferences. stanford.edu

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is a critical technique in pharmaceutical research for elucidating metabolic pathways, determining pharmacokinetic profiles, and understanding the mechanism of action of drug compounds. For this compound, the primary active metabolite of Zimeldine, isotopic labeling strategies are essential for detailed mechanistic and disposition studies. These strategies typically involve the synthesis of this compound or its precursor, Zimeldine, with one or more atoms replaced by their heavier, less abundant isotopes.

Since this compound is formed in the body via the N-demethylation of its parent compound, Zimeldine, many research strategies involve administering isotopically labeled Zimeldine and subsequently analyzing the labeled this compound metabolite. nih.gov This approach allows researchers to trace the molecule's journey from administration through its metabolic conversion and eventual elimination.

Key isotopes used in these studies include the radioactive isotope Carbon-14 (¹⁴C) and stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). symeres.comnuvisan.com Each isotope offers unique advantages for different types of research applications.

Radioactive Isotope Labeling (¹⁴C)

Carbon-14 is a beta-emitting radioisotope widely used in drug metabolism studies. Its long half-life and the fact that carbon is a fundamental component of organic molecules make it an ideal tracer.

Metabolism and Disposition Studies: Research has been conducted using Zimeldine labeled with ¹⁴C at the allylic position to investigate its metabolic fate in various species. nih.gov By tracking the radioactivity, scientists can identify and quantify the parent drug and its metabolites, including this compound, in plasma, urine, and feces. nih.govnuvisan.com This provides a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Studies have shown that major metabolic pathways for Zimeldine, leading to metabolites like this compound, involve N-demethylation and oxidations at both the aliphatic and aromatic nitrogen atoms. nih.gov

Stable Isotope Labeling (²H, ¹³C, ¹⁵N)

Stable isotopes are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comeurekaselect.com They are invaluable for mechanistic, kinetic, and bioanalytical studies. symeres.comnuvisan.com

Deuterium (²H) Labeling: Replacing hydrogen with deuterium can introduce a kinetic isotope effect (KIE), which is particularly useful for studying reaction mechanisms. symeres.comaap.org The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, such as N-demethylation. nih.govresearchgate.net

Pharmacokinetic Modulation: Deuterium labeling can be employed to create analogues with potentially improved pharmacokinetic properties, such as reduced clearance and longer half-lives. symeres.com

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These heavy isotopes are essential for studies requiring high analytical specificity, such as NMR and quantitative mass spectrometry. symeres.com

Quantitative Bioanalysis: ¹³C- or ¹⁵N-labeled this compound can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. nuvisan.comeurekaselect.com Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression, enabling highly accurate quantification in complex biological samples like plasma.

NMR Spectroscopy: Incorporating ¹³C and ¹⁵N into the structure of this compound can significantly aid in structural elucidation and the study of its interactions with biological targets, such as the serotonin transporter. scispace.comnih.govnih.govdiva-portal.org Isotope-edited NMR experiments can filter out signals from unlabeled components, allowing direct observation of the ligand's conformation when bound to its protein target. scispace.comnih.gov

The following tables summarize the common isotopes and potential labeling strategies for research involving this compound.

Table 1: Common Isotopes for Labeling this compound and Its Precursors

IsotopeIsotope TypePrimary Research ApplicationDetection Method
Carbon-14 (¹⁴C)RadioactiveMetabolism (ADME) studies, Mass balanceLiquid Scintillation Counting, Autoradiography
Deuterium (²H)StableMechanistic/Kinetic studies (KIE), DMPK modulationMass Spectrometry (MS)
Carbon-13 (¹³C)StableQuantitative bioanalysis (Internal Standard), Ligand-protein interaction studiesMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Nitrogen-15 (¹⁵N)StableLigand-protein interaction studiesNuclear Magnetic Resonance (NMR)

Table 2: Potential Labeling Positions on Precursor (Zimeldine) for this compound Research

Labeling Position (on Zimeldine)IsotopeResearch Purpose
N-methyl group²H (Deuterium)To study the kinetic isotope effect of N-demethylation, the primary reaction that forms this compound. nih.gov
Allylic Carbon¹⁴C (Carbon-14)To track the distribution and elimination of the entire molecular backbone after administration. nih.gov
Aromatic Rings (e.g., Pyridyl or Bromophenyl)¹³C (Carbon-13)To serve as an internal standard in quantitative MS or to probe interactions with the binding pocket of the serotonin transporter via NMR. symeres.comnih.gov

Synthetic Methodologies and Chemical Derivatization of Norzimeldine

Established Synthetic Pathways for Norzimeldine and its Precursors

This compound, chemically identified as (Z)-4-(4-bromophenyl)-4-(3-pyridyl)-3-buten-1-amine, is the N-demethylated analogue of zimeldine (B1683631). Its synthesis is closely related to that of its parent compound. The core structure is a homoallylic amine, featuring a butenyl side chain attached to aromatic rings.

The synthesis of this compound and related compounds involves creating the characteristic (Z)-configuration of the double bond, which is crucial for its activity. Research has described the synthesis of diastereomerically pure forms of both the (Z) and (E) isomers of tertiary and secondary homoallylic amines in this series. colab.ws These syntheses allow for comparative studies between the geometric isomers and with related compounds like the allylic derivatives in the zimeldine series. colab.ws

Precursors for these syntheses typically involve substituted benzaldehydes and pyridyl compounds, which are coupled to build the carbon skeleton. researchgate.net The introduction of the amine group and the formation of the double bond are key steps that are carefully controlled to achieve the desired stereochemistry. For instance, the synthesis of related hydrazone derivatives often involves the condensation of hydrazides with appropriate aldehydes or ketones in solvents like methanol (B129727) or ethanol (B145695), sometimes with an acid catalyst. mdpi.com While specific multi-step pathways for this compound are proprietary or detailed in specialized chemical literature, the general approach relies on established organic reactions such as Wittig-type reactions or Grignard reactions to form the carbon-carbon bonds, followed by functional group manipulations to install the terminal amine.

Advanced Synthetic Strategies for this compound Analogues and Derivatives

The development of new pharmaceutical agents often relies on creating analogues of a lead compound to explore the structure-activity relationship (SAR). For this compound, this involves synthesizing derivatives with modified scaffolds.

Homoallylic amines are a vital class of compounds in medicinal chemistry, serving as building blocks for numerous biologically active molecules. nih.gov The synthesis of derivatives related to this compound, such as (Z)- and (E)-4-(4-bromophenyl)-4-(3-pyridyl)-3-buten-1-ylamines, has been accomplished in diastereomerically pure forms. colab.wsmolaid.com This stereochemical control is essential, as the geometry of the molecule can significantly impact its biological activity.

Modern synthetic methods offer efficient ways to produce these structures. Three-component coupling reactions, for example, can generate homoallylic amines by reacting allylboronic species (generated in situ) with imines. rsc.org This method is tolerant of various functional groups, including the aromatic and heteroaromatic substituents found in this compound. rsc.org Catalytic approaches have also been developed to prepare homoallylic amines with high enantioselectivity. nih.gov These methods include:

Metal-Catalyzed Allylation: Using catalysts based on copper, rhodium, or palladium to promote the addition of an allyl group to imines. organic-chemistry.org

Metal-Free Catalysis: Employing organic molecules, such as amino alcohols, to catalyze the reaction, offering a more environmentally benign alternative. nih.gov

Use of Chiral Auxiliaries: N-sulfinyl imines can be used as electrophiles in reactions with allylic organometallic compounds to achieve diastereoselective allylation. orgsyn.org This method is effective for preparing enantiomerically enriched homoallylic primary amines. orgsyn.org

Table 1: Selected Catalytic Strategies for Homoallylic Amine Synthesis

Catalytic Approach Catalyst/Reagent Example Key Features Product Type
Metal-Free Catalysis Amino Alcohols / Allylboron Reagents High enantioselectivity; avoids costly or toxic metals. Enantioenriched Homoallylamides
Three-Component Coupling Vinyl Boroxines / TMS-diazomethane In situ generation of allylboron intermediate; tolerates various functional groups. Functionalized Homoallylic Amines
Chiral Auxiliary Method N-tert-butylsulfinyl imines / Indium Diastereoselective allylation; useful for preparing enantiopure primary amines. Enantiomerically Enriched Homoallylic Amines
Rhodium Catalysis Rh-catalyst / Aqueous conditions Asymmetric allylation of aliphatic aldimines. Optically Active 1-alkyl Homoallylic Amines

Chemo-enzymatic synthesis integrates the precision of biological catalysts (enzymes) with the versatility of chemical reactions. This approach is particularly valuable for producing chiral compounds, a key consideration in modern drug development. nih.gov While specific chemo-enzymatic routes for this compound are not widely published, the principles are applicable. Enzymes can be used for:

Regio- and Stereoselective Reactions: Introducing functional groups at specific positions and with specific stereochemistry, which can be difficult to achieve with traditional chemistry. beilstein-journals.org For example, a lipase-catalyzed epoxidation followed by hydrolysis can be used to create specific diols from propenylbenzenes. frontiersin.org

Late-Stage Functionalization: Modifying a complex, chemically synthesized scaffold in the final steps of a synthesis. beilstein-journals.org Enzymes like cytochrome P450s can perform highly selective oxidations on complex molecules. researchgate.net

Kinetic Resolution: Separating a racemic mixture of enantiomers by selectively catalyzing a reaction for one enantiomer, leaving the other untouched.

For this compound, an enzymatic process could potentially be used to resolve a racemic precursor or to introduce a chiral center with high enantiomeric excess, leading to the synthesis of a single, desired stereoisomer. nih.govnih.gov Engineered enzymes, developed through directed evolution, can be optimized for specific substrates, enhancing their catalytic activity and stability for industrial applications. rsc.org

Stereoselective Synthesis of this compound Isomers for Targeted Research

The geometry of the double bond in this compound ((Z)-isomer) is a critical determinant of its pharmacological profile. Therefore, synthetic methods that can selectively produce one geometric isomer over another are highly valuable. A reaction that favors the formation of one stereoisomer over another is known as stereoselective. masterorganicchemistry.com

The synthesis of both (Z)- and (E)-isomers of this compound-related homoallylic amines in pure forms allows researchers to investigate the precise impact of this geometric isomerism. colab.wsmolaid.com Studies comparing these isomers have shown that conformational differences can lead to variations in biological potency. For example, the homoallylic compound homothis compound (4Z) can adopt conformations with amino nitrogen to aromatic ring distances similar to those in this compound, which may correlate to its activity profile. colab.ws

Achieving high stereoselectivity in synthesis can be accomplished through various strategies:

Catalyst Control: Using specific catalysts, such as Lindlar's catalyst for the partial hydrogenation of alkynes to yield (Z)-alkenes. masterorganicchemistry.com

Reagent Control: The choice of reagents can dictate the stereochemical outcome. For instance, the reduction of alkynes with sodium in liquid ammonia (B1221849) typically yields (E)-alkenes. masterorganicchemistry.com

Solvent and Additive Effects: In some reactions, like the acid- or base-promoted condensation to form β-aminoacrylates, the solvent can determine whether the (E) or (Z) isomer is formed preferentially. organic-chemistry.org

The ability to synthesize specific isomers of this compound and its analogues is crucial for targeted research, enabling a deeper understanding of how molecular geometry influences biological function. ethz.ch

Table 2: Comparison of this compound-related Geometric Isomers

Isomer Description Synthetic Approach Biological Implication
(Z)-Norzimeldine The standard, biologically active isomer where the priority groups are on the same side of the double bond. Stereoselective synthesis favoring the Z-configuration. The conformation is critical for its primary biological targets.
(E)-Norzimeldine The geometric isomer where the priority groups are on opposite sides of the double bond. Synthesized in pure form for comparative studies. colab.ws Generally exhibits different potency and selectivity compared to the (Z)-isomer.
(Z)-Homothis compound An analogue with a similar (Z)-configuration but potentially different chain length or substitution. Synthesized to explore SAR. colab.ws Can retain selectivity but may have diminished potency compared to this compound. colab.ws

Functionalization and Modification Strategies of the this compound Scaffold

The core chemical structure of this compound serves as a "scaffold" that can be chemically modified to create a library of related compounds. This process, known as functionalization, is a cornerstone of medicinal chemistry, aimed at optimizing the properties of a lead compound. The goal might be to enhance potency, improve selectivity, or alter metabolic stability.

Modification strategies for the this compound scaffold could target several key positions:

The Terminal Amine: The primary amine can be alkylated or acylated to produce secondary or tertiary amines or amides, respectively. This can significantly alter the compound's polarity and ability to form hydrogen bonds.

The Aromatic Rings: Substituents can be added to or changed on the 4-bromophenyl or the 3-pyridyl rings. For example, replacing the bromine atom with other halogens (F, Cl) or with small alkyl or alkoxy groups could fine-tune electronic and steric properties.

The Butenyl Chain: The length of the aliphatic chain connecting the amine and the aromatic rings could be extended or shortened, or the double bond could be moved to a different position.

These modifications can be guided by computational modeling to predict how changes to the scaffold will affect its interaction with biological targets. The synthesis of fentanyl derivatives, for example, shows how modifications to a core scaffold—such as adding methyl groups to the piperidine (B6355638) ring or altering the N-acyl group—can lead to compounds with vastly different potencies. nih.gov The synthesis of various homoallylic amine derivatives of the this compound series and their subsequent biological evaluation is a direct application of this strategy. colab.ws The functionalization of a molecular scaffold with specific chemical motifs is a powerful strategy to guide its ultimate biological behavior. mdpi.com

Pharmacological Mechanisms of Norzimeldine at the Molecular and Cellular Level Preclinical Investigations

Serotonin (B10506) Transporter (SERT) Interaction and Inhibition Kinetics

Norzimeldine is recognized as a serotonin reuptake inhibitor, a class of compounds that block the serotonin transporter, thereby increasing the extracellular concentration of serotonin. nih.gov Pretreatment with this compound has been shown to antagonize the neuronal selectivity of certain compounds that are transported by the 5-HT pump, indicating that this compound itself is accumulated in serotonin nerve terminals via this transporter. nih.gov

Competitive Inhibition Patterns with Other SERT Compounds

Competition experiments utilizing [3H]paroxetine binding have demonstrated that this compound, along with serotonin (5-HT), citalopram, and desipramine (B1205290), exhibits a high proportion of displaceable binding that aligns with a single-site binding model. researchgate.net This suggests a competitive interaction at the primary binding site (the S1 pocket) on the serotonin transporter. researchgate.netnih.gov In contrast, other antidepressants like fluoxetine (B1211875) and imipramine (B1671792) have shown a more complex binding pattern, revealing both a high-affinity and a low-affinity binding site. researchgate.net The specificity of this binding is underscored by the observation that serotonin was the only active neurotransmitter that significantly competed for this binding site. researchgate.net

Influence on Serotonin Reuptake Dynamics in Synaptosomes

Studies using rat brain synaptosomes have been instrumental in understanding the influence of this compound on serotonin reuptake. In these preparations, this compound acts as a blocker of 5-HT reuptake. nih.gov Research has shown a correlation between the clinical response to zimelidine (and by extension, its active metabolite this compound) and its effect on serotonin accumulation in synaptosomes. nih.gov Specifically, female patients who responded well to treatment with a dominant 5-HT reuptake blocker were characterized by having low pretreatment accumulation of ¹⁴C-5-HT in rat synaptosomes when incubated in the patient's plasma. nih.gov This suggests that the in-vitro synaptosomal model can reflect the in-vivo efficacy of serotonin reuptake inhibition. nih.gov

Receptor Binding Profiles and Ligand Interactions Beyond SERT

While this compound's primary mechanism of action is the inhibition of serotonin reuptake, its interaction with other neurotransmitter receptors has also been investigated to understand its broader pharmacological profile.

Affinity for Other Neurotransmitter Receptors (e.g., Histamine (B1213489), Acetylcholine, Norepinephrine)

Compared to tricyclic antidepressants, selective serotonin reuptake inhibitors (SSRIs) like zimelidine and its metabolite this compound generally exhibit significantly lower affinity for histamine, acetylcholine, and norepinephrine (B1679862) receptors. nih.gov This characteristic is a key differentiator for this class of antidepressants. While specific binding affinity values for this compound at these receptors are not extensively detailed in the provided results, the general profile of SSRIs points towards a more selective action on the serotonin system with fewer off-target effects related to these other neurotransmitter systems. nih.gov

Allosteric Modulation Studies of Relevant Receptors

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous agonist. universiteitleiden.nlwikipedia.org This binding can alter the receptor's response to the agonist. universiteitleiden.nlwikipedia.org While the concept of allosteric modulation is a significant area of pharmacological research, particularly for G protein-coupled receptors (GPCRs), specific studies detailing the allosteric modulation of relevant receptors by this compound are not prominently featured in the search results. universiteitleiden.nlnih.gov The primary interaction of this compound with SERT appears to be competitive at the orthosteric site. researchgate.net

Enzyme Modulation by this compound (e.g., Monoamine Oxidase, CYP450)

This compound's potential to modulate the activity of key enzymes involved in neurotransmitter metabolism and drug biotransformation has been a subject of in vitro studies.

Monoamine Oxidase (MAO)

Cytochrome P450 (CYP450)

The cytochrome P450 enzyme system is crucial for the metabolism of a wide range of drugs and endogenous compounds. nih.govwada-ama.org Various antidepressants are known to interact with CYP450 enzymes, potentially leading to drug-drug interactions. nih.gov While the provided search results mention that antidepressants can inhibit histamine binding to P450, specific data on the direct modulatory effects of this compound on different CYP450 isoenzymes is not extensively detailed. nih.gov

Pharmacokinetics and Biotransformation of Norzimeldine in Preclinical Models

Absorption and Distribution Studies in In Vitro and Animal Models

Studies on the parent compound, zimelidine, provide insights into the distribution of norzimeldine. Following administration of zimelidine in preclinical models, this compound is formed and distributed throughout the body. In one study, after zimelidine administration, concentrations of both the parent drug and its metabolite, this compound, were quantified in various biological matrices, including blood, urine, liver, bile, and brain. nih.gov Blood levels of this compound were observed to decline more slowly than those of zimelidine, indicating a longer half-life for the metabolite. nih.gov

The distribution of a drug and its metabolites is a critical component of its pharmacokinetic profile, influencing its sites of action and elimination. lovelacebiomedical.orgnih.gov Preclinical studies in animal models are essential for predicting how a compound might behave in humans, covering the key stages of absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.ilhistorymedjournal.com

Metabolic Pathways and Enzyme Involvement in Biotransformation

The biotransformation of this compound is a complex process involving several metabolic pathways and enzyme systems. numberanalytics.comdeanza.edu These reactions primarily aim to convert the lipophilic compound into more polar, water-soluble metabolites that can be easily excreted. lovelacebiomedical.org

This compound itself is a product of the N-demethylation of zimelidine, a common metabolic route for tertiary amines. nih.govmdpi.com This reaction converts the tertiary amine zimelidine into the secondary amine this compound. mdpi.com Secondary amines like this compound can undergo further metabolism, including N-oxidation. mdpi.comresearchgate.net N-oxidation is a metabolic pathway specific to tertiary N,N-dialkylamino moieties, converting them into N-oxides, which are typically inactive. mdpi.com In studies with rats and dogs, the N-oxide of zimeldine (B1683631) was identified as a major urinary metabolite alongside this compound, indicating that N-oxidation is a significant pathway. researchgate.net

The metabolic conversion of this compound and its parent compound is catalyzed by two primary enzyme superfamilies: Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO). wikipedia.orgnih.gov

Cytochrome P450 (CYP450): This enzyme system is crucial for the N-demethylation of zimelidine to this compound. nih.gov The CYP450 family is a major contributor to the oxidative metabolism of a vast number of xenobiotics. wikipedia.org

Flavin-Containing Monooxygenase (FMO): FMOs are key enzymes in the N-oxidation of many compounds containing a nitrogen atom. researchgate.netwikipedia.orgucl.ac.uk These enzymes specialize in oxidizing soft nucleophiles, such as amines, to facilitate their excretion. wikipedia.org The formation of an N-oxide metabolite of zimelidine suggests the involvement of FMOs in its biotransformation pathway. researchgate.netnih.gov While CYP enzymes are the primary drivers of drug metabolism, FMOs serve as a complementary system. nih.gov

The interplay between CYP450 and FMO enzymes is critical in determining the metabolic profile of xenobiotics. nih.gov For tertiary amines, metabolism can proceed via N-demethylation catalyzed by CYP450 or N-oxidation catalyzed by FMO. nih.gov

Table 1: Enzymes Involved in this compound-Related Biotransformation

Enzyme Family Specific Role Pathway
Cytochrome P450 (CYP450) Catalyzes the conversion of zimelidine to this compound. N-Demethylation
Flavin-Containing Monooxygenase (FMO) Implicated in the N-oxidation of the parent compound, a common pathway for such amines. N-Oxidation

A significant aspect of zimelidine's metabolism is the formation of reactive metabolites, which are electrophilic species that can covalently bind to cellular macromolecules. researchgate.netevotec.comwashington.edu Research has identified the formation of a reactive acrylaldehyde intermediate during the biotransformation of zimelidine. researchgate.netresearchgate.net This intermediate is highly reactive and can be further oxidized to a more stable acrylic acid derivative, which has been observed as a major metabolite in both rats and dogs. researchgate.net The successful isolation of the acrylaldehyde intermediate confirms this bioactivation pathway. researchgate.netresearchgate.net The formation of such reactive species is a critical consideration in preclinical studies, as it can be linked to potential toxicity. nih.govmdpi.com

Table 2: Key Metabolites in the Biotransformation of Zimelidine/Norzimeldine

Metabolite Formation Pathway Significance
This compound N-demethylation of zimelidine. nih.gov Primary active metabolite.
Zimeldine N-oxide N-oxidation of zimelidine. researchgate.net A major urinary metabolite.
Acrylaldehyde Bioactivation pathway. researchgate.netresearchgate.net Reactive intermediate.
Acrylic acid derivative Oxidation of acrylaldehyde. researchgate.net A major, more stable metabolite.

Excretion Patterns of this compound and its Metabolites in Animal Models

Excretion studies in animal models are fundamental to understanding how a drug and its metabolites are eliminated from the body. biotechfarm.co.il For zimelidine and its metabolites, including this compound, excretion has been studied in rats and dogs. The major metabolites recovered in the urine of these animals were zimeldine N-oxide, this compound, and the acrylic acid derivative. researchgate.net

Generally, excretion occurs via multiple routes, primarily urine and feces, and sometimes bile. biotechfarm.co.ilnih.gov Studies on other compounds show that radioactivity is predominantly excreted in feces, with urinary excretion being a minor route. nih.gov The vast majority of radiolabeled metabolites are typically excreted within the first 24-48 hours. nih.govmdpi.com In rats, excretion patterns can be influenced by the time of day, corresponding to periods of higher activity and defecation rates. mdpi.com

Bioanalytical Methodologies for this compound and Metabolite Quantification in Preclinical Samples

Accurate quantification of drugs and their metabolites in biological samples is essential for pharmacokinetic studies. nih.gov Various bioanalytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a primary technique due to its high selectivity and sensitivity. researchgate.netpnrjournal.comchromatographyonline.comnih.gov

Sample Collection and Preparation: Biological samples (e.g., plasma, urine, tissue homogenates) are collected from preclinical models. pnrjournal.com Preparation often involves extraction techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to remove interferences from the biological matrix. researchgate.netresearchgate.net

Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate the analyte of interest from other components in the prepared sample. chromatographyonline.commdpi.com

Detection and Quantification: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is used for detection and quantification. researchgate.netuab.edu Methods like Selected Reaction Monitoring (SRM) enhance the specificity and sensitivity of the analysis. nih.gov

The validation of these bioanalytical methods is crucial to ensure they are reliable and reproducible for their intended use. nih.govrrml.ro This involves assessing parameters such as accuracy, precision, linearity, and stability. nih.govpnrjournal.com

Table 3: Bioanalytical Techniques for this compound Quantification

Technique Description Application
Gas Chromatography (GC) Separates volatile compounds. Often coupled with specific detectors. Used with a nitrogen/phosphorus detector (NPD) for the quantification of zimelidine and norzimelidine. nih.gov
Mass Spectrometry (MS) Identifies compounds by their mass-to-charge ratio. Used for confirmation. Coupled with GC for drug confirmation. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A highly sensitive and selective method combining the separation power of LC with the detection capabilities of MS/MS. pnrjournal.com The standard technique for quantitative bioanalysis of drugs and metabolites in preclinical and clinical samples. researchgate.netchromatographyonline.com

Structure Activity Relationship Sar and Rational Design of Norzimeldine Analogues

Identification of Key Pharmacophoric Features for SERT Inhibition

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For Norzimeldine and related pyridylallylamines, several key features have been identified as crucial for potent and selective SERT inhibition.

The generally accepted pharmacophore model for SSRIs includes a positive ionizable group (typically a protonated amine), at least one aromatic ring, and a hydrophobic group. biorxiv.org In this compound, these features are clearly defined:

Aromatic Rings : The molecule possesses two aromatic rings: a 3-pyridyl ring and a 4-bromophenyl ring. These rings are involved in crucial binding interactions within the SERT protein, likely through pi-pi stacking with aromatic amino acid residues such as Phe335 and Tyr176. biorxiv.org

Protonatable Amine : The secondary amine group is basic and exists in a protonated, positively charged state at physiological pH. This charged group is thought to form a strong ionic bond with a negatively charged aspartate residue (Asp98) in the transporter's active site. biorxiv.org

Allylamine (B125299) Linker : The propenylamine chain acts as a scaffold, holding the aromatic rings and the amine group in a specific spatial orientation. The rigidity conferred by the double bond is critical for orienting the pharmacophoric elements correctly for optimal binding. researchgate.net

Halogen Substitution : The bromine atom at the para-position of the phenyl ring is a key feature. Para-substitution on this ring generally favors activity at the serotonin (B10506) transporter. nih.gov

The (Z)-configuration, where the pyridyl group and the allylamine side chain are on the same side of the double bond, is a critical stereochemical feature for selective SERT inhibition. nih.gov

Systematic Chemical Modifications and Their Impact on Preclinical Activity

Systematic modifications of the this compound scaffold have been performed to probe the SAR and understand the contribution of each molecular component to its preclinical activity. These studies primarily focus on altering the substituents on the phenyl ring and modifying the side chain.

Research involving the synthesis and evaluation of zimelidine analogues, from which this compound is derived, provides direct insight into the SAR. nih.gov In one key study, the bromo-substituent at the para-position of the phenyl ring was replaced with various other groups. The resulting compounds were tested for their ability to inhibit the uptake of serotonin (5-hydroxytryptamine, 5-HT) and noradrenaline (NA) in mouse brain slices. nih.gov

The findings revealed that:

Para-Substitution : Maintaining a substituent at the para-position was crucial for potent 5-HT uptake inhibition. While the in vitro effect on serotonin uptake was not highly sensitive to the nature of the para-substituent (with H, Cl, Br, I, and Me all showing activity), the in vivo effects were most pronounced for analogues with larger, lipophilic halogens like Chlorine (Cl), Bromine (Br), and Iodine (I). nih.gov

Ortho-Substitution : In contrast, moving the substituent to the ortho-position of the phenyl ring shifted the selectivity, favoring inhibition of noradrenaline uptake over serotonin uptake. nih.gov

N-Demethylation : this compound is the N-demethylated metabolite of zimelidine. This modification from a tertiary amine (zimelidine) to a secondary amine (norzimelidine) retains the potent and selective inhibition of SERT. reddit.com In broader studies of monoamine transporter inhibitors, secondary amines often show higher affinity for the norepinephrine (B1679862) transporter (NET), whereas tertiary amines are more selective for SERT; however, this compound remains a potent SERT inhibitor. researchgate.net

Chain Homologation : Extending the allylic side chain to a homoallylic one (i.e., adding an extra CH2 group) in zimeldine (B1683631) analogues resulted in retained selectivity for 5-HT uptake, but with diminished potency compared to the corresponding allylic derivatives like this compound. colab.ws

Table 1: Impact of Phenyl Ring Substitutions on the Preclinical Activity of Zimelidine Analogues nih.gov
Analogue Modification (Para-substituent)Effect on In Vitro 5-HT Uptake InhibitionEffect on In Vivo 5-HT Uptake InhibitionNotes
-Br (Zimelidine)PotentPronounced EffectParent compound for this compound.
-ClPotentPronounced EffectSimilar in vivo profile to Bromo-analogue.
-IPotentPronounced EffectSimilar in vivo profile to Bromo-analogue.
-CH3 (Me)PotentLess Pronounced EffectShows discrepancy between in vitro and in vivo potency.
-HPotentLess Pronounced EffectUnsubstituted analogue is less active in vivo.
-SMePotentLess Pronounced EffectShows discrepancy between in vitro and in vivo potency.
-CNPotentLess Pronounced EffectShows discrepancy between in vitro and in vivo potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound-like molecules, 3D-QSAR models have been particularly useful for understanding the features that govern affinity for SERT. nih.govresearchgate.net

In 3D-QSAR studies, molecules are placed in a 3D grid, and the steric and electrostatic fields around them are calculated and correlated with their biological activity (e.g., pKi or pIC50 values). rsc.org Zimelidine has been included as part of training sets for developing 3D-QSAR models for various antidepressants targeting SERT. nih.govresearchgate.net These models help to visualize the favorable and unfavorable regions for different chemical properties around the ligand.

Key findings from such models indicate that:

The models can achieve significant statistical validity, with high cross-validated correlation coefficients (q²) and fitted correlation coefficients (r²), indicating a strong predictive capacity. researchgate.net

By generating these predictive models, researchers can screen virtual libraries of new derivatives and prioritize the synthesis of compounds with the highest predicted affinity and selectivity for SERT, thereby accelerating the drug discovery process. ajol.info

Ligand-Based and Structure-Based Design Strategies for Scaffold Optimization

The optimization of the this compound scaffold into new chemical entities relies on two primary computational drug design strategies: ligand-based and structure-based design. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target protein is unknown or not well-defined. iaanalysis.com This approach relies on the knowledge of molecules that are known to bind to the target. nih.gov The principle of LBDD is that molecules with similar structures or properties are likely to have similar biological activities. temple.edu For this compound, LBDD strategies would involve:

Pharmacophore Modeling : Building upon the key features identified in section 6.1, a 3D pharmacophore model can be generated. biorxiv.org This model serves as a 3D query to search large chemical databases for novel scaffolds that match the required spatial arrangement of aromatic rings, hydrogen bond donors/acceptors, and hydrophobic features.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target (SERT) to design molecules that can bind to it with high affinity and selectivity. iaanalysis.com While a high-resolution crystal structure of a human SERT-Norzimeldine complex may not be available, SBDD can be performed using homology models of SERT, which are often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT). nih.gov SBDD strategies include:

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of the transporter. researchgate.net By docking this compound and its virtual analogues into the SERT binding pocket, researchers can visualize key interactions (e.g., the salt bridge with Asp98, pi-stacking with Phe335) and rationally design modifications to enhance these interactions. biorxiv.org This allows for the optimization of the scaffold to better complement the shape and chemical environment of the binding site.

Often, an integrated approach combining both ligand- and structure-based methods provides the most robust strategy for scaffold optimization and the design of novel, potent, and selective SERT inhibitors. nih.gov

Conformational Analysis in Relation to SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound and its analogues, conformational analysis has been instrumental in explaining their SAR, particularly their selectivity for SERT over other monoamine transporters.

The defining structural feature of this chemical series is the allylamine backbone, which introduces geometric isomerism (E/Z isomerism). Extensive studies have demonstrated that the stereochemistry around this double bond is paramount for activity. nih.gov

The (Z)-Isomer : this compound is the (Z)-isomer, where the higher priority groups (the 4-bromophenyl and the pyridyl ring) are on opposite sides of the double bond, but the pyridyl ring and the amine-containing side chain are on the same side (cis). This specific configuration is essential for selective 5-HT uptake inhibition. nih.govcolab.ws The corresponding (E)-isomers of zimeldine and this compound are significantly less active at SERT. colab.ws

Energetically Favored Conformations : Conformational analysis of related homoallylic amines (with a longer side chain) showed that while they can adopt energetically favorable conformations where the distance between the amino nitrogen and the aromatic ring is similar to that in this compound, these conformations are less populated. This conformational difference is correlated with their retained 5-HT selectivity but diminished potency compared to this compound. colab.ws

These findings underscore that for a molecule to be a potent SERT inhibitor, it is not sufficient to simply possess the correct pharmacophoric features; those features must also be held in a precise low-energy three-dimensional arrangement that is complementary to the binding site of the serotonin transporter. nih.govacs.org

Computational and Theoretical Studies of Norzimeldine

Molecular Docking Simulations of Norzimeldine-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. wdh.ac.id For this compound, docking simulations are crucial for understanding how it interacts with its primary targets, the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). mdpi.comnih.gov These simulations place the this compound molecule into the binding sites of transporter protein models to identify the most stable binding pose and characterize the intermolecular interactions that stabilize the complex.

The process begins with high-resolution 3D structures of the target transporters, which are often derived from homology modeling based on related crystal structures, such as the Drosophila dopamine (B1211576) transporter (dDAT) or the human SERT (hSERT). mdpi.combiorxiv.org Docking algorithms then explore various conformations of this compound within the defined binding pocket, scoring each pose based on a function that estimates the binding affinity (e.g., kcal/mol). abap.co.in

Detailed research findings from docking studies on SERT and NET inhibitors reveal that binding is typically governed by a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.govnih.gov For this compound, the protonated amine is expected to form a key salt bridge with a conserved aspartate residue (Asp98 in hSERT, Asp75 in hNET) in the central binding site (S1). biorxiv.orgnih.gov Additionally, the aromatic rings of the compound likely engage in π-π stacking interactions with phenylalanine and tyrosine residues within the pocket (e.g., Phe335, Phe341 in hSERT). biorxiv.org These interactions are critical for anchoring the inhibitor and blocking the reuptake of serotonin or norepinephrine.

Interactive Table: Predicted Interactions of this compound with SERT and NET Binding Sites Below is a table summarizing the likely key amino acid residues and interaction types involved in the binding of this compound to its transporter targets, based on studies of similar inhibitors.

Target TransporterKey ResidueResidue TypePredicted Interaction with this compound
SERTAsp98AcidicIonic bond/Salt bridge with protonated amine
SERTTyr95Aromatic, Polarπ-π stacking with bromophenyl ring
SERTPhe335Aromaticπ-π stacking with pyridinyl ring
SERTIle172AliphaticHydrophobic interaction with dimethylamino group
SERTGly175Aliphaticvan der Waals contact
NETAsp75AcidicIonic bond/Salt bridge with protonated amine
NETTyr152Aromatic, PolarHydrogen bond or π-π stacking
NETPhe72Aromaticπ-π stacking with bromophenyl ring
NETPhe317Aromaticπ-π stacking with pyridinyl ring
NETVal148AliphaticHydrophobic interaction

Molecular Dynamics (MD) Simulations of this compound and Biological Systems

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations compute the movements of atoms in the this compound-transporter complex by solving Newton's equations of motion, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.govpreprints.org

In a typical MD simulation of the this compound-SERT complex, the docked structure is placed in a simulated physiological environment, including a lipid bilayer membrane and a water box with ions. preprints.org The simulation is run for a duration ranging from nanoseconds to microseconds, during which trajectories of atomic positions and velocities are recorded. frontiersin.org Analysis of these trajectories can confirm the stability of key interactions identified in docking, such as the salt bridge to the conserved aspartate residue. frontiersin.org

Furthermore, MD simulations can reveal conformational changes in the transporter induced by this compound binding. nih.gov For instance, simulations can show how the binding of an inhibitor like this compound stabilizes the transporter in an outward-open or outward-occluded conformation, thereby preventing the conformational cycling required for neurotransmitter transport. mdpi.com Metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the complex, while Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein. frontiersin.org

Interactive Table: Typical Parameters and Analyses in MD Simulations of this compound-Transporter Complexes

Parameter / Analysis Description Typical Value / Method
Force Field A set of parameters to calculate potential energy of the system. AMBER, CHARMM, GROMOS
Simulation Time Duration of the simulation to capture relevant biological motion. 100 ns - 1.5 µs preprints.orgfrontiersin.org
Ensemble Statistical ensemble defining thermodynamic variables (e.g., Temp, Pressure). NPT (constant Number of particles, Pressure, Temperature)
RMSD Analysis Measures the average deviation of protein or ligand atoms from a reference structure, indicating stability. Calculation over the course of the simulation.
RMSF Analysis Measures the fluctuation of individual residues, indicating flexibility. Calculation per residue.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over time. Analysis of simulation trajectory.

In Silico Prediction of Pharmacological Profiles in Preclinical Contexts

In silico tools are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions help to identify potential liabilities before committing to expensive and time-consuming experimental studies. researchgate.net For this compound, various computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR), can predict its likely pharmacological and pharmacokinetic profile. mdpi.comsciensage.info

These predictive models use the chemical structure of this compound to estimate a range of physicochemical and biological properties. mdpi.com For example, properties like lipophilicity (LogP) and aqueous solubility (LogS) are key determinants of oral absorption and distribution. biorxiv.org Models can also predict whether this compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4), which is critical for anticipating drug-drug interactions. sciensage.info Furthermore, toxicity predictions can flag potential issues like cardiotoxicity (e.g., hERG inhibition) or mutagenicity.

Interactive Table: Illustrative In Silico ADMET Profile for this compound

ADMET Property Category Predicted Outcome Implication
Aqueous Solubility Absorption Moderately Soluble Adequate for oral absorption.
Caco-2 Permeability Absorption High Likely to be well-absorbed across the gut wall.
P-gp Substrate Absorption/Distribution No Not likely to be subject to efflux from target cells.
Plasma Protein Binding Distribution High (>90%) May have a longer duration of action.
Blood-Brain Barrier Distribution BBB+ Capable of penetrating the CNS to reach its targets.
CYP2D6 Inhibition Metabolism Yes Potential for drug interactions with other CYP2D6 substrates.
CYP3A4 Inhibition Metabolism No Lower risk of interactions with CYP3A4-metabolized drugs.
hERG Inhibition Toxicity Low Risk Unlikely to cause significant cardiac QT prolongation.
Ames Mutagenicity Toxicity Negative Not predicted to be mutagenic.

Chemoinformatics and Virtual Screening Approaches for Related Compounds

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov One of its primary applications is virtual screening, a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target. acs.org Using this compound as a starting point, these methods can be used to discover novel compounds with similar or improved properties, such as higher affinity, better selectivity, or a more favorable ADMET profile. mdpi.com

Virtual screening can be ligand-based or structure-based. In ligand-based virtual screening, the structure of a known active compound like this compound is used as a template. Methods include 2D similarity searching, where databases are searched for molecules with a similar chemical fingerprint, and 3D pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity. nih.govacs.org

In structure-based virtual screening, a library of compounds is docked into the 3D structure of the target protein (e.g., SERT or NET), and the compounds are ranked based on their predicted binding affinity. nih.govresearchgate.net This approach can identify novel chemical scaffolds that are structurally distinct from this compound but can still fit into the binding site and form key interactions. These computational "hits" can then be prioritized for experimental testing, significantly accelerating the early stages of drug discovery. acs.org

Interactive Table: A Typical Chemoinformatics and Virtual Screening Workflow

Step Technique Description
1. Library Preparation Database Curation A large library of compounds (e.g., ZINC, Enamine REAL) is prepared, filtered for drug-like properties, and converted to 3D structures.
2. Ligand-Based Screening 2D Fingerprint Similarity The library is rapidly screened to find molecules structurally similar to this compound based on topological descriptors.
3. Ligand-Based Screening 3D Pharmacophore Model A model based on this compound's key features (e.g., aromatic rings, H-bond acceptor/donor) is used to filter the library.
4. Structure-Based Screening Molecular Docking The filtered compounds are docked into the binding site of the target transporter (SERT/NET).
5. Hit Prioritization Scoring and Ranking Compounds are ranked based on their docking scores and visual inspection of their binding poses.
6. Post-Filtering ADMET Prediction Top-ranked compounds are subjected to in silico ADMET analysis to remove those with predicted liabilities.

| 7. Hit Selection | Final Selection | A diverse set of promising compounds is selected for synthesis and experimental validation. |

Analytical Methodologies for Norzimeldine in Research

Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental chromatographic techniques for assessing the purity and quantifying Norzimeldine.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is widely used in pharmaceutical analysis. nih.gov For this compound, HPLC methods can be developed to separate the compound from its impurities and degradation products. The technique's versatility allows for various detection methods, including UV-Vis spectroscopy, which is suitable for compounds containing chromophores. wiley.com Modern UPLC (Ultra-Performance Liquid Chromatography) systems, an advancement of HPLC, offer even faster analysis times and higher resolution, which is beneficial for high-throughput screening. wiley.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for the analysis of volatile and thermally stable compounds. While some molecules may require derivatization to increase their volatility for GC analysis, GC-MS provides excellent sensitivity and specificity for quantification. medcraveonline.com In the context of pharmaceutical analysis, GC-MS is a well-established method for detecting and quantifying impurities. nih.gov A comparison of HPLC-MS and GC-MS has shown that while both are effective, HPLC-MS can sometimes offer faster sample preparation times. mdpi.com

TechniquePrimary Application for this compoundKey AdvantagesConsiderations
HPLCPurity assessment and quantification.High resolution, versatility in detection methods. wiley.comRequires the compound to be soluble in the mobile phase.
GC-MSQuantification and impurity profiling.High sensitivity and specificity. nih.govMay require derivatization for non-volatile compounds. medcraveonline.com

Mass Spectrometry Applications (LC-MS/MS) for Trace Analysis

For the detection of this compound at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. lcms.cz

LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for trace analysis in complex matrices such as biological fluids and environmental samples. eag.comlabmanager.com The technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. cd-genomics.com This combination allows for the precise identification and quantification of analytes at levels as low as parts per trillion for some compounds. eag.com The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) enhances the selectivity and sensitivity of the analysis, which is crucial for regulated bioanalysis. lcms.czchromatographyonline.com The development of robust LC-MS/MS methods is essential for ensuring the accurate measurement of trace-level impurities in pharmaceutical products. lcms.cz

LC-MS/MS ApplicationKey Findings and Advantages
Trace AnalysisEnables detection at very low concentrations, crucial for impurity analysis. labmanager.com
High SensitivityCan detect compounds at part-per-trillion levels. eag.com
High SpecificityTandem mass spectrometry provides excellent selectivity, reducing matrix interference. eag.com
Regulated BioanalysisThe gold standard for quantitative bioanalysis in preclinical and clinical studies. lcms.cz

Spectrophotometric and Fluorometric Assays for In Vitro Detection

Spectrophotometric and fluorometric assays provide alternative methods for the in vitro detection and quantification of this compound, particularly in research and development settings.

Spectrophotometric Assays: These methods rely on the principle of light absorption by the analyte. nih.gov For a compound like this compound, if it possesses a suitable chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength. nih.gov While generally less sensitive than fluorometric or mass spectrometric methods, spectrophotometric assays can be simple, rapid, and cost-effective for certain applications. mpg.de

Fluorometric Assays: Fluorometric methods measure the fluorescence emitted by a compound when excited by light of a specific wavelength. creative-enzymes.com These assays are typically much more sensitive than spectrophotometric assays. creative-enzymes.comdenovix.com If this compound itself is not fluorescent, it may be possible to use a fluorescent derivative or a competitive binding assay with a fluorescent probe to enable its detection. The high sensitivity of fluorometric assays makes them suitable for detecting low concentrations of the analyte. denovix.com

Assay TypePrincipleAdvantagesLimitations
SpectrophotometricMeasures light absorption. nih.govSimple, rapid, cost-effective. mpg.deLower sensitivity compared to other methods. mpg.de
FluorometricMeasures light emission. creative-enzymes.comHigh sensitivity. creative-enzymes.comdenovix.comPotential for interference from other fluorescent compounds. creative-enzymes.com

Development of Bioanalytical Methods for Preclinical Samples

The development and validation of robust bioanalytical methods are critical for the analysis of this compound in preclinical samples, such as plasma, serum, or tissue homogenates. au.dk These methods are essential for pharmacokinetic and toxicokinetic studies. researchgate.net

Bioanalytical method development involves several key stages, including sample preparation, separation, and detection. nih.gov Sample preparation is a crucial step to remove interfering substances from the biological matrix. nih.gov Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly employed. researchgate.net

LC-MS/MS is the cornerstone of modern bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. chromatographyonline.comnih.gov The validation of these methods according to regulatory guidelines ensures the reliability and reproducibility of the data generated. au.dkbioanalysis-zone.com A validated bioanalytical method will have defined parameters for accuracy, precision, selectivity, sensitivity, and stability. au.dk

Radioanalytical Techniques (e.g., for ¹⁸F-labeled analogues)

Radioanalytical techniques are employed when studying the in vivo behavior of this compound using radiolabeled analogues, such as those labeled with fluorine-18 (B77423) (¹⁸F). These techniques are central to preclinical and clinical imaging studies like Positron Emission Tomography (PET).

The synthesis of ¹⁸F-labeled analogues of molecules like this compound allows for non-invasive imaging of their distribution and target engagement in living organisms. nih.gov The development of efficient radiosynthesis methods is crucial for producing these tracers with high radiochemical yield and purity. nih.gov

For analysis and purification of the radiolabeled compound, radio-thin-layer chromatography (radio-TLC) and radio-HPLC are commonly used. helsinki.fi These methods, combined with appropriate radioactivity detectors, are essential for ensuring the quality of the radiotracer before its use in PET imaging studies. helsinki.fi PET imaging with ¹⁸F-labeled analogues can provide valuable information on the pharmacokinetics and pharmacodynamics of the drug in vivo. nih.gov

Norzimeldine As a Research Tool and in Preclinical Disease Models

Utilization of Norzimeldine as a Pharmacological Probe for Serotonergic Systems

This compound, the principal active metabolite of the first selective serotonin (B10506) reuptake inhibitor (SSRI) zimelidine, has served as a valuable pharmacological tool for investigating the intricacies of the serotonergic system. Its primary mechanism of action, the inhibition of the serotonin transporter (SERT), allows researchers to probe the role of serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes. By selectively blocking the reuptake of serotonin from the synaptic cleft, norzimelidine effectively increases the concentration and prolongs the action of this neurotransmitter, enabling detailed study of its downstream effects.

As a research tool, norzimelidine's utility stems from its selectivity for the serotonin transporter over other monoamine transporters, such as those for norepinephrine (B1679862) and dopamine (B1211576). This selectivity, while not absolute, allows for a more targeted manipulation of the serotonergic system compared to older, less specific antidepressants. The pharmacological profile of norzimelidine, being largely responsible for the therapeutic effects of its parent drug zimelidine, has made it an important compound in studies aiming to understand the neurobiology of depression and the mechanism of action of SSRIs.

Application in In Vitro Cellular Models for Neurotransmitter Studies

In vitro cellular models provide a controlled environment to study the direct effects of compounds on specific cellular components. This compound has been utilized in such models to characterize its interaction with the serotonin transporter at the molecular level. These studies often involve cultured cells that express the serotonin transporter, allowing for precise measurement of the compound's binding affinity and inhibitory potency.

A key application of norzimelidine in these models is in competitive binding assays. In these experiments, the ability of norzimelidine to displace a radiolabeled ligand that specifically binds to the serotonin transporter is measured. This provides a quantitative measure of its affinity for the transporter, typically expressed as the Ki value (inhibition constant). Such studies have been instrumental in confirming norzimelidine's high affinity for the serotonin transporter and in comparing its potency to other serotonin reuptake inhibitors. These in vitro models are crucial for initial drug screening and for understanding the structure-activity relationships of serotonin transporter inhibitors.

Investigation in Ex Vivo Tissue Preparations

Ex vivo studies, which utilize tissue preparations from previously treated animals or post-mortem human tissue, bridge the gap between in vitro and in vivo research. Norzimelidine has been investigated in ex vivo models, particularly using brain slices, to assess its effects on neurotransmitter uptake in a more physiologically relevant context than isolated cells.

In a notable study, the inhibitory effects of norzimelidine on the uptake of radiolabeled serotonin ([³H]5-hydroxytryptamine) and noradrenaline ([³H]noradrenaline) were compared in human and rat cortical brain slices. nih.gov This research demonstrated that norzimelidine exhibits a pronounced selectivity for the inhibition of serotonin uptake over noradrenaline uptake in both species. nih.gov Such ex vivo preparations allow for the examination of a compound's activity within the complex cellular architecture of the brain, providing valuable data on its selectivity and potential species differences. These findings have supported the use of rat brain tissue as a viable model for studying the neurochemical actions of antidepressant drugs that target the human serotonergic system. nih.gov

ParameterHuman Cortical SlicesRat Cortical Slices
Inhibition of [³H]5-HT Uptake SelectiveSelective
Inhibition of [³H]NA Uptake Less PotentLess Potent
Selectivity Preferential for 5-HTPreferential for 5-HT
Reference nih.gov nih.gov

Role in Animal Models for Studying Neurobiological Processes

Animal models are indispensable for understanding the complex behavioral and neurochemical consequences of manipulating neurotransmitter systems. While specific studies focusing solely on norzimelidine are limited, its role as the active metabolite of zimelidine means that research involving zimelidine provides significant insights into the in vivo effects of norzimelidine. These models are crucial for investigating the neurobiological underpinnings of conditions like depression and for evaluating the therapeutic potential of serotonergic agents.

Behavioral Assays and Neurochemical Changes in Animal Models

Neurochemically, the primary effect of norzimelidine in animal models is the elevation of extracellular serotonin levels in the brain. This can be measured directly using techniques like in vivo microdialysis. The sustained increase in synaptic serotonin levels is believed to trigger a cascade of adaptive changes in serotonergic neurons and their receptors, which are thought to underlie the therapeutic effects of SSRIs. Studies on zimelidine have shown that repeated administration leads to alterations in the sensitivity of serotonin receptors. nih.gov

Comparative Preclinical Studies with Other Serotonin Modulators

Comparative preclinical studies are essential for differentiating the pharmacological profiles of various drugs. Norzimelidine, as one of the earliest selective serotonin reuptake inhibitors, has been implicitly compared with other serotonin modulators in numerous studies. For instance, the study utilizing brain slices directly compared the selectivity of norzimelidine for the serotonin transporter to that of other antidepressants like desipramine (B1205290) (a selective noradrenaline reuptake inhibitor), fluoxetine (B1211875), and fluvoxamine (B1237835) (both SSRIs). nih.gov This research highlighted the varying degrees of selectivity among these compounds.

CompoundPrimary TargetSelectivity ProfileReference
This compound Serotonin Transporter (SERT)High selectivity for SERT over NET nih.gov
Desipramine Norepinephrine Transporter (NET)High selectivity for NET over SERT nih.gov
Fluoxetine Serotonin Transporter (SERT)High selectivity for SERT over NET nih.gov
Fluvoxamine Serotonin Transporter (SERT)High selectivity for SERT over NET nih.gov

These comparative analyses are crucial for understanding the nuances of how different drugs achieve their therapeutic effects by modulating the serotonergic system and for guiding the development of new and improved treatments.

Future Directions and Emerging Research Avenues for Norzimeldine

Development of Next-Generation Analogues with Enhanced Selectivity

A primary focus of future research is the rational design and synthesis of novel norzimeldine analogues with improved selectivity and potency. While this compound itself demonstrated a significant step forward in targeting the serotonin (B10506) transporter, the development of compounds with even greater specificity could minimize off-target effects and provide more refined tools for research and potentially therapeutic applications. nih.gov

Research in this area involves the synthesis of diastereomerically pure homoallylic amines, which are structurally related to this compound. nih.gov A comparative study of (Z)- and (E)-4-(4-bromophenyl)-4-(3-pyridyl)-3-buten-1-ylamines showed that the Z isomers were specific serotonin (5-HT) uptake inhibitors, similar to this compound (2Z). nih.gov However, these homoallylic derivatives were generally less potent than their allylic counterparts like this compound. nih.gov Molecular mechanics calculations suggest that while the homoallylic analogue, homothis compound (4Z), can adopt conformations with similar amino nitrogen to aromatic ring center distances as this compound, these conformations are less populated, which correlates with its retained 5-HT selectivity but decreased potency. nih.gov

The development of more selective inhibitors is crucial. For instance, in the study of G protein-coupled receptor kinase 2 (GRK2), a rationally designed benzolactam derivative of paroxetine (B1678475) was created to optimize interactions with the kinase domain. researchgate.net While this analogue did not show significantly altered potency among GRKs, it did exhibit a 20-fold lower inhibition of serotonin reuptake, highlighting the potential for designing compounds with tailored selectivity profiles. researchgate.net Such strategies, focusing on stabilizing specific conformational states of the target protein, will be key in developing next-generation analogues of this compound and other monoamine reuptake inhibitors.

Integration of Omics Technologies (Proteomics, Metabolomics) in this compound Research

The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful, systems-level approach to understanding the broader biological impact of this compound and its analogues. iisc.ac.inuninet.edu These technologies allow for the large-scale analysis of proteins and metabolites, providing a comprehensive snapshot of the molecular changes induced by these compounds. humanspecificresearch.org

Proteomics: This involves the large-scale study of proteins and their functions. humanspecificresearch.org In the context of this compound, proteomics can be used to identify novel protein targets and signaling pathways affected by the drug. uni-muenchen.de For example, a study on fluoxetine (B1211875), another SSRI, used quantitative mass spectrometry to profile the proteome and phosphoproteome of brain tissue, revealing that GABAergic synapse pathways were affected by chronic treatment. uni-muenchen.de Similar approaches could be applied to this compound to uncover its detailed molecular mechanisms of action and potential off-target effects.

Metabolomics: This is the comprehensive analysis of metabolites in a biological sample. iisc.ac.in Metabolomics can reveal changes in biochemical pathways in response to drug administration. plos.org For instance, metabolomic studies of SSRIs have identified associations between plasma metabolite concentrations and treatment response. frontiersin.org One study found that serotonin was the metabolite most highly associated with SSRI treatment response, while kynurenine (B1673888) was most associated with the severity of depression symptoms. frontiersin.org By applying metabolomics to this compound research, scientists can identify biomarkers of drug response and gain a more holistic understanding of its metabolic consequences. nih.gov

The integration of these omics technologies can provide a more complete picture of how this compound and its analogues function, from the molecular to the systems level. slideshare.netmdpi.com

Table of Omics Technologies in this compound Research

Omics TechnologyDescriptionPotential Application in this compound Research
Proteomics The large-scale study of proteins, their structures, and functions. humanspecificresearch.orgIdentify novel protein binding partners of this compound, elucidate downstream signaling cascades, and uncover mechanisms of action beyond serotonin reuptake inhibition. uni-muenchen.de
Metabolomics The comprehensive analysis of small molecule metabolites within a biological system. iisc.ac.inIdentify metabolic signatures associated with this compound exposure, discover biomarkers of efficacy and side effects, and understand the impact on neurotransmitter pathways. plos.orgfrontiersin.org
Genomics The study of an organism's complete set of DNA (genome). iisc.ac.inIdentify genetic variations that influence individual responses to this compound, contributing to the development of personalized medicine approaches. frontiersin.org
Transcriptomics The study of the complete set of RNA transcripts produced by the genome at a specific time. iisc.ac.inAnalyze changes in gene expression in response to this compound, providing insights into the cellular processes affected by the compound.

Advanced Preclinical Imaging Techniques for Biodistribution Studies

Advanced preclinical imaging techniques are essential for non-invasively studying the biodistribution and target engagement of this compound and its analogues in living organisms. iaea.org Techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) allow for the longitudinal evaluation of a radiolabeled compound's distribution, providing crucial pharmacokinetic and pharmacodynamic data. d-nb.infoimavita.com

PET imaging, in particular, has become a valuable tool in preclinical oncology and neuroscience research. labcorp.comhelsinki.fi It enables the visualization and quantification of radiotracer accumulation in specific tissues, such as the brain. d-nb.infobrainfacts.org For this compound research, radiolabeled analogues could be developed to directly visualize and measure their binding to the serotonin transporter in the brain in real-time. This would provide invaluable information on brain penetration, regional distribution, and receptor occupancy, helping to correlate these parameters with behavioral effects.

Ex vivo biodistribution studies, where tissues are collected and measured for radioactivity after administration of a radiolabeled compound, remain a gold standard for quantifying tracer uptake. oncotarget.com However, in vivo imaging offers the significant advantage of allowing for longitudinal studies in the same animal, reducing the number of animals used and providing a more dynamic picture of the compound's behavior. d-nb.info Comparing in vivo imaging data with ex vivo biodistribution is crucial for validating the accuracy of the imaging quantification. d-nb.info

Table of Preclinical Imaging Techniques

Imaging ModalityDescriptionRelevance to this compound Research
Positron Emission Tomography (PET) A functional imaging technique that uses positron-emitting radiotracers to visualize and measure metabolic processes and receptor binding in the body. labcorp.comhelsinki.fiDevelopment of a radiolabeled this compound analogue (e.g., with 11C or 18F) would allow for direct, quantitative imaging of serotonin transporter occupancy in the brain, aiding in the development of new drugs.
Single Photon Emission Computed Tomography (SPECT) A nuclear medicine tomographic imaging technique using gamma rays. It is similar to PET but uses different radioisotopes.Could be used with appropriately labeled this compound analogues to assess biodistribution and target engagement, offering another in vivo imaging option.
Magnetic Resonance Imaging (MRI) A non-invasive imaging technique that uses a magnetic field and radio waves to create detailed images of organs and tissues. Functional MRI (fMRI) can measure brain activity by detecting changes in blood flow. nih.govfMRI could be used in conjunction with this compound administration to study its effects on brain network activity and functional connectivity, providing insights into its neurobiological mechanisms. nih.gov

Exploration of this compound in Understanding Fundamental Neurobiological Mechanisms

This compound and its analogues serve as valuable chemical tools for dissecting the fundamental roles of the serotonin system in various neurobiological processes. researchgate.netkarger.com By selectively blocking serotonin reuptake, these compounds allow researchers to investigate the downstream consequences of enhanced serotonergic neurotransmission on neural circuits and behavior. nih.gov

The study of such compounds can help to elucidate the complex interplay between different neurotransmitter systems. mdpi.com For example, the action of zimelidine, and by extension this compound, has been discussed in the context of a modulating serotoninergic influence on the noradrenergic system. nih.gov Further research using this compound could explore its impact on other neurotransmitter systems like dopamine (B1211576) and GABA, contributing to a more comprehensive understanding of brain function. uni-muenchen.denews-medical.net

Moreover, these compounds can be used to probe the neurobiological underpinnings of various neurological and psychiatric conditions. frontiersin.orgunl.edu By observing the behavioral and neurophysiological effects of this compound in animal models, researchers can gain insights into the role of serotonin in mood, anxiety, and cognition. researchgate.net

Collaborative Research Opportunities and Data Sharing Initiatives

The advancement of research on this compound and related compounds will be significantly enhanced through collaborative efforts and open data sharing. glopid-r.org The complexity of neuroscience research necessitates the integration of expertise from various disciplines, including chemistry, pharmacology, molecular biology, and computational science. researchgate.net

Initiatives that promote the sharing of research data, such as preclinical imaging data, omics datasets, and chemical synthesis protocols, can accelerate scientific progress by allowing for meta-analyses, validation of findings, and the generation of new hypotheses. crcns.orgnetrality.com Platforms like the Collaborative Research in Computational Neuroscience (CRCNS) and initiatives by organizations like the World Health Organization (WHO) provide frameworks for such data sharing. crcns.orgwho.int

Establishing collaborative networks focused on monoamine transporter research would foster the exchange of ideas, reagents, and specialized techniques. netrality.com Such collaborations can lead to the standardization of experimental protocols, increasing the reproducibility and comparability of results across different laboratories. Ultimately, a more open and collaborative research environment will be crucial for unlocking the full potential of compounds like this compound to advance our understanding of the brain. ebrains.eu

Q & A

Q. Methodological Guidance :

  • Synthesis Optimization : Use iterative design (e.g., varying reaction temperature, solvent polarity, and catalyst ratios) to refine yield. Document all parameters in tabular form (e.g., Table 1).
  • Purity Validation : Combine HPLC (≥95% purity threshold) and 1^1H/13^{13}C-NMR for structural confirmation. Include spectral data in supplementary materials .

Table 1 : Example synthesis parameters for this compound

ParameterRange TestedOptimal Value
Temperature60–100°C80°C
SolventEtOH, DMFEtOH
CatalystPd/C, NiPd/C

Advanced: How can researchers address contradictions in this compound’s pharmacokinetic data across studies?

Q. Methodological Guidance :

  • Data Reconciliation Framework :
    • Conduct a meta-analysis to identify outliers and confounders (e.g., species-specific metabolism differences).
    • Apply subgroup analysis stratified by dosage, administration route, and biological models.
    • Validate findings using in vitro-in vivo extrapolation (IVIVE) models .
  • Critical Consideration : Evaluate study designs for adherence to NIH preclinical guidelines (e.g., sample size adequacy, control groups) to isolate methodological biases .

Basic: What in vitro models are most appropriate for studying this compound’s mechanism of action?

Q. Methodological Guidance :

  • Model Selection :
    • Cell Lines : HepG2 (hepatic metabolism) or SH-SY5Y (neuropharmacology) for target-specific assays.
    • Concentration Ranges : Use dose-response curves (1–100 μM) to establish EC50_{50}/IC50_{50}.
  • Validation : Include positive/negative controls (e.g., known enzyme inhibitors) and triplicate replicates to ensure reproducibility .

Advanced: How to design studies reconciling this compound’s in vitro efficacy with in vivo toxicity discrepancies?

Q. Methodological Guidance :

  • Integrated Workflow :
    • In Silico Screening : Predict metabolic pathways using tools like SwissADME.
    • Cross-Species Validation : Compare rodent vs. human hepatocyte metabolism profiles.
    • Toxicogenomics : Analyze RNA-seq data from in vivo models to identify off-target effects .
  • Reporting Standards : Follow ARRIVE guidelines for animal studies to enhance cross-study comparability .

Basic: What strategies enhance literature review comprehensiveness for this compound-related research?

Q. Methodological Guidance :

  • Systematic Search Protocol :
    • Databases: SciFinder, PubMed, and Embase with keywords "this compound" + "synthesis," "pharmacokinetics," or "mechanism."
    • Filters: Limit to peer-reviewed articles (2000–2025) and exclude patents/abstracts.
  • Critical Appraisal : Use PRISMA flowcharts to document inclusion/exclusion criteria and assess study quality .

Advanced: How can computational models predict this compound’s off-target interactions in complex biological systems?

Q. Methodological Guidance :

  • Molecular Dynamics (MD) Simulations :
    • Simulate this compound-protein binding using GROMACS/AMBER.
    • Validate predictions with SPR (surface plasmon resonance) binding assays.
  • Network Pharmacology : Construct protein-protein interaction networks to identify secondary targets (e.g., kinase or GPCR families) .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?

Q. Methodological Guidance :

  • Analysis Workflow :
    • Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.
    • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Reporting : Include 95% confidence intervals and effect sizes (Cohen’s d) for transparency .

Advanced: How to validate this compound’s target specificity in heterogeneous tissue environments?

Q. Methodological Guidance :

  • CRISPR-Cas9 Knockout Models : Generate target gene-knockout cell lines to isolate pharmacological effects.
  • Spatial Transcriptomics : Use GeoMx DSP to map drug distribution and target engagement in tissue sections .

Basic: What are best practices for ensuring reproducibility in this compound’s experimental protocols?

Q. Methodological Guidance :

  • Detailed Documentation :
    • Publish step-by-step protocols on protocols.io .
    • Share raw data (e.g., NMR spectra, HPLC chromatograms) in public repositories like Zenodo.
  • Collaborative Validation : Initiate multi-lab replication studies via platforms like PAIRED .

Advanced: How to formulate hypothesis-driven research questions for this compound’s therapeutic potential?

Q. Methodological Guidance :

  • FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant.
    • Example: "Does this compound inhibit COX-2 in microglial cells via allosteric modulation, and how does this compare to NSAIDs?"
  • PICO Framework : Define P opulation (e.g., murine models), I ntervention (dosage), C omparator (placebo), O utcome (inflammatory markers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.